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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AFDye 430 Azide, a
versatile fluorescent probe for the labeling and detection of biomolecules. This document
details its physicochemical properties, experimental protocols for its application in click
chemistry, and visual representations of the underlying workflows.

Core Properties of AFDye 430 Azide

AFDye 430 Azide is a water-soluble, green-fluorescent probe activated with an azide group.
This functional group allows for its covalent attachment to biomolecules containing a terminal
alkyne or a strained cyclooctyne group through click chemistry reactions. It is a bright and
photostable dye, making it well-suited for a variety of fluorescence-based applications.[1][2][3]
AFDye 430 is structurally identical to Alexa Fluor® 430 and spectrally similar to other dyes like
CF® 430.[1]

Quantitative Data Summary

The key spectral and physical properties of AFDye 430 Azide are summarized in the table
below for easy reference and comparison.
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Property Value Reference
Excitation Maximum (Aex) 430 - 432 nm [1]
Emission Maximum (Aem) 537 - 542 nm [1][4]

Molar Extinction Coefficient (g) 15,000 cm—tM—1 [1]
Molecular Weight 585.6 g/mol [1]

Purity >95% (HPLC) [1]
Solubility Water, DMSO, DMF [1]

Storage Conditions -20°C, Desiccated, Protected (1]

from light

Principles of Labeling with AFDye 430 Azide

AFDye 430 Azide is primarily utilized in two types of click chemistry reactions for
bioconjugation:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This highly efficient and specific
reaction occurs between the azide group of AFDye 430 and a terminal alkyne on a target
biomolecule. The reaction is catalyzed by copper(l) ions, which are typically generated in situ
from a copper(ll) salt (e.g., CuSOa) and a reducing agent (e.g., sodium ascorbate).[5][6] A
ligand such as THPTA or TBTA is often used to stabilize the copper(l) catalyst and protect
the biomolecules from oxidative damage.[5][7]

» Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
reaction that relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO or BCN)
incorporated into the target biomolecule.[4][8] The azide on AFDye 430 reacts readily with
the strained alkyne to form a stable triazole linkage without the need for a metal catalyst,
making it ideal for applications in living cells where copper toxicity is a concern.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key applications of AFDye 430
Azide.
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Labeling of Alkyne-Modified Oligonucleotides and DNA
(CuUAAC)

This protocol describes the labeling of oligonucleotides or DNA that have been synthesized to
contain a terminal alkyne modification.

Materials:

Alkyne-modified oligonucleotide/DNA

e AFDye 430 Azide

e 2M Triethylammonium acetate buffer (TEAA), pH 7.0
¢ Dimethyl sulfoxide (DMSOQO)

e 5 mM Ascorbic acid solution (freshly prepared)

e 10 mM Copper(Il)-TBTA complex in 55% DMSO

* Nuclease-free water

e Inert gas (e.g., argon or nitrogen)

» Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; 0.3 M
sodium acetate and ethanol for DNA)

Procedure:

» Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide or DNA in
nuclease-free water in a microcentrifuge tube.

» Buffering: Add 2M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final
concentration of 50% (v/v) and vortex to mix.[10][11]

e Azide Addition: Add the AFDye 430 Azide stock solution (typically 10 mM in DMSO) to
achieve a 1.5-fold molar excess over the oligonucleotide. Vortex thoroughly.[10][11]
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Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final
concentration of 0.5 mM and vortex briefly.[10][11]

Degassing: To prevent oxidation of the copper(l) catalyst, gently bubble an inert gas through
the solution for 30-60 seconds.[1][10]

Catalyst Addition: Add the 10 mM Copper(ll)-TBTA stock solution to a final concentration of
0.5 mM.[10][11] Immediately flush the tube with inert gas, cap it tightly, and vortex.

Incubation: Incubate the reaction at room temperature overnight, protected from light.[1][10]
Precipitation:
o For oligonucleotides: Add at least a 4-fold volume of 3% lithium perchlorate in acetone.[1]

o For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of
cold ethanol.[1]

Purification: Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed

(e.g., 10,000 rpm) for 10-15 minutes. Carefully discard the supernatant. Wash the pellet with
cold acetone or 70% ethanol, centrifuge again, and discard the supernatant. Air-dry the pellet
and resuspend in a suitable buffer. Further purification can be performed by PAGE or HPLC
if required.[1]

Fluorescent Labeling of Proteins (SPAAC)

This protocol is suitable for labeling proteins that have been modified to contain a strained
alkyne, such as DBCO.

Materials:

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
AFDye 430 Azide
DMSO or DMF

Size-exclusion chromatography column or dialysis cassette for purification
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Procedure:

» Reagent Preparation: Prepare a stock solution of AFDye 430 Azide in DMSO or DMF (e.qg.,
1-10 mM).

¢ Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with the
AFDye 430 Azide stock solution. A 5- to 20-fold molar excess of the dye is typically
recommended to ensure efficient labeling. The final concentration of the organic solvent
should be kept low (ideally <10%) to avoid protein denaturation.

 Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C
overnight, protected from light. The optimal reaction time may need to be determined
empirically.

 Purification: Remove the unreacted dye by size-exclusion chromatography, dialysis, or spin
filtration. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-
term storage.

In Vivo Cell Surface Labeling and Imaging

This protocol outlines a general procedure for labeling the surface of live cells that have been
metabolically engineered to express azide groups on their surface glycans.

Materials:

e Cells cultured with an azide-functionalized metabolic precursor (e.g., AcaManNAZz)
o AFDye 430 DBCO (or another strained alkyne derivative of AFDye 430)

» Cell culture medium

e Phosphate-buffered saline (PBS)

» Fixative (e.g., 4% paraformaldehyde in PBS)

e Mounting medium with DAPI (optional)

o Fluorescence microscope
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Procedure:

e Metabolic Labeling: Culture the cells in the presence of an appropriate azide-containing
metabolic precursor for 24-72 hours to allow for its incorporation into cell surface glycans.

o Cell Preparation: Gently wash the cells two to three times with pre-warmed PBS or serum-
free medium to remove any un-incorporated precursor.

o SPAAC Reaction: Incubate the cells with a solution of AFDye 430 DBCO in culture medium
(typically at a concentration of 10-50 uM) for 30-60 minutes at 37°C.[12]

e Washing: Wash the cells three times with PBS to remove any unreacted dye.

» Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in
PBS for 15-20 minutes at room temperature. Wash the cells again with PBS.

e Imaging: Mount the cells in a suitable mounting medium, optionally containing a nuclear
counterstain like DAPI. Image the cells using a fluorescence microscope with appropriate
filter sets for AFDye 430 (excitation ~430 nm, emission ~540 nm) and DAPI (if used).

Visualizing the Workflows

The following diagrams, created using the DOT language, illustrate the key experimental
workflows described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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